molecular formula C9H10FN3 B11912830 2-(6-Fluoro-1H-indazol-3-yl)ethanamine

2-(6-Fluoro-1H-indazol-3-yl)ethanamine

Cat. No.: B11912830
M. Wt: 179.19 g/mol
InChI Key: YBBQGISTMLHUME-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 6th position of the indazole ring and an ethanamine group at the 3rd position makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-1H-indazol-3-yl)ethanamine can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . Another approach includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . The reaction conditions typically involve the use of solvents like DMSO and the presence of oxygen as the terminal oxidant.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-1H-indazol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the intended application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Indazol-3-yl)ethanamine
  • 6-Fluoro-1H-indazole
  • 1H-Indazole-3-ethanamine

Uniqueness

2-(6-Fluoro-1H-indazol-3-yl)ethanamine is unique due to the presence of both the fluorine atom and the ethanamine group, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

2-(6-fluoro-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C9H10FN3/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6/h1-2,5H,3-4,11H2,(H,12,13)

InChI Key

YBBQGISTMLHUME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1F)CCN

Origin of Product

United States

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